molecular formula C28H23F3N2O B8588813 (2-Methyl-1-trityl-1H-imidazol-4-YL)(1-(trifluoromethyl)cyclopropyl)methanone

(2-Methyl-1-trityl-1H-imidazol-4-YL)(1-(trifluoromethyl)cyclopropyl)methanone

Cat. No.: B8588813
M. Wt: 460.5 g/mol
InChI Key: RDRHEUOGYGMBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1-trityl-1H-imidazol-4-YL)(1-(trifluoromethyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C28H23F3N2O and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H23F3N2O

Molecular Weight

460.5 g/mol

IUPAC Name

(2-methyl-1-tritylimidazol-4-yl)-[1-(trifluoromethyl)cyclopropyl]methanone

InChI

InChI=1S/C28H23F3N2O/c1-20-32-24(25(34)26(17-18-26)28(29,30)31)19-33(20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3

InChI Key

RDRHEUOGYGMBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5(CC5)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (3 M solution in diethyl ether) (633 mL, 1.9 mol) was added over 1 h to a 5° C. solution of 4-iodo-2-methyl-1-trityl-1H-imidazole (855 g, 1.9 mol) in methylene chloride (8 L). After stirring at 5° C. for 30 min, the reaction mixture was allowed to warm to ca. 12° C. and a solution of N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (355 g, 1.8 mol) in methylene chloride (2 L) was added over 1 h. After stirring at ambient temperature overnight, the reaction mixture was poured into saturated aqueous ammonium chloride. The organic phase was washed with saturated aqueous sodium bicarbonate, dried (magnesium sulfate) and concentrated in vacuo. The residue was dissolved in a minimal volume of ether and crashed out with heptane. After stirring in heptane (ca. 3 L) for 1 h, solid was collected by filtration, washing with heptane to afford (2-methyl-1-trityl-1H-imidazol-4-yl)[1-(trifluoromethyl)cyclopropyl]methanone.
Quantity
633 mL
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
355 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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